5-Isocyanato-1,3-benzodioxole
Overview
Description
5-Isocyanato-1,3-benzodioxole is an organic compound with the molecular formula C8H5NO3 . It is also known as IBO or Isatoic anhydride benzodioxole.
Synthesis Analysis
The synthesis of 1,3-benzodioxole derivatives has been reported in several studies . For instance, one study described the synthesis of 1,3-benzodioxol-5-ethanol from 1,3-benzodioxole through reactions of Friedel-Crafts reaction, Wolff-Kishner-Huang, and reduction .Molecular Structure Analysis
The molecular structure of 5-Isocyanato-1,3-benzodioxole consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 163.130 Da .Scientific Research Applications
Application in Cancer Treatment
- Specific Scientific Field: Medical Science - Oncology
- Summary of the Application: 1,3-Benzodioxole derivatives, which include 5-Isocyanato-1,3-benzodioxole, have been found to improve the anti-tumor efficiency of arsenicals . Arsenicals have been widely used in the treatment of cancers such as leukemia and other tumors .
- Methods of Application or Experimental Procedures: Inspired by the metabolism of stiripentol, the 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors .
- Results or Outcomes: The fabricated arsenicals performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo . The fabricated arsenicals reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs .
Application in Continuous Acylation Process
- Specific Scientific Field: Chemical Engineering
- Summary of the Application: 5-Isocyanato-1,3-benzodioxole is used in the continuous acylation of 1,3-benzodioxole . This process is important in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
- Methods of Application or Experimental Procedures: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity . Moreover, the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
- Results or Outcomes: In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Application in Synthesis of Complex Molecules
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 5-Isocyanato-1,3-benzodioxole is a crucial intermediate in the manufacture of complex molecules . It is notable in the synthesis of pharmaceuticals, agrochemicals, and aromatic compounds .
- Methods of Application or Experimental Procedures: The synthesis of 1,3-Benzodioxole typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source .
- . The presence of oxygen atoms in the ring increases the electron density, which can facilitate substitution reactions, making 1,3-benzodioxole an important component in organic synthesis .
Application in Anti-Tumor Efficiency of Arsenicals
- Specific Scientific Field: Medical Science - Oncology
- Summary of the Application: 1,3-Benzodioxole derivatives, including 5-Isocyanato-1,3-benzodioxole, have been found to improve the anti-tumor efficiency of arsenicals . Arsenicals have been widely used in the treatment of cancers such as leukemia and other tumors .
- Methods of Application or Experimental Procedures: Inspired by the metabolism of stiripentol, the 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors .
- Results or Outcomes: The fabricated arsenicals performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo . The fabricated arsenicals reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs .
Application in Synthesis of Bioactive Molecules
- Specific Scientific Field: Chemical Engineering
- Summary of the Application: 5-Isocyanato-1,3-benzodioxole is used in the continuous acylation of 1,3-benzodioxole . This process is important in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
- Methods of Application or Experimental Procedures: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity . Moreover, the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
- Results or Outcomes: In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Safety And Hazards
Safety data sheets suggest that 1,3-Benzodioxole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
A study on 1,3-Benzodioxole derivatives suggests that these compounds can improve the anti-tumor efficiency of arsenicals . The study indicates that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of these compounds may be effective for enhancing root growth and crop production .
properties
IUPAC Name |
5-isocyanato-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTXYMVUACJZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411209 | |
Record name | 5-isocyanato-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isocyanato-1,3-benzodioxole | |
CAS RN |
69922-28-7 | |
Record name | 3,4-(Methylenedioxy)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69922-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-isocyanato-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodioxol-5-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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